molecular formula C16H17NO4S2 B2527568 (Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate CAS No. 614736-77-5

(Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Cat. No.: B2527568
CAS No.: 614736-77-5
M. Wt: 351.44
InChI Key: WDAWNYLYLDWAKQ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a methoxybenzylidene group, and a butanoate ester

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction is believed to occur through a process known as excited-state intramolecular proton transfer (ESIPT). When excited with UV light, the compound undergoes a proton transfer, resulting in the emission of blue light.

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway . Melanogenesis is stimulated by various molecules and conditions, such as α-melanocyte stimulating hormone (α-MSH), cyclic AMP (cAMP) elevating agents, UVB radiation, and more . By inhibiting tyrosinase, the compound suppresses melanin production, thereby affecting the coloration of skin, hair, and eyes .

Result of Action

The primary result of the compound’s action is the inhibition of melanin production . This leads to a reduction in pigmentation, which can be beneficial in conditions characterized by hyperpigmentation . The compound has shown potent tyrosinase inhibitory activity, outperforming the positive control, kojic acid .

Action Environment

Environmental factors such as pH changes can affect the fluorescence properties of the compound. Additionally, exposure to UV light can stimulate the compound’s interaction with tyrosinase. Understanding these environmental influences is crucial for optimizing the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the thiazolidinone core. The final step involves the esterification of the thiazolidinone with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Share the thiazolidinone core but differ in their substituents and biological activities.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

(Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is unique due to its combination of a thiazolidinone ring and a methoxybenzylidene group, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with enzymes and other proteins, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

methyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-20-12-7-5-11(6-8-12)10-13-15(19)17(16(22)23-13)9-3-4-14(18)21-2/h5-8,10H,3-4,9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAWNYLYLDWAKQ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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